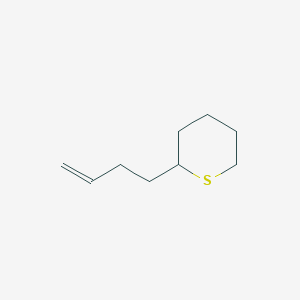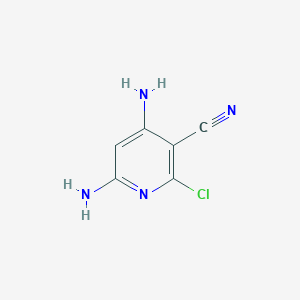
4,6-Diamino-2-chloronicotinonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-Diamino-2-chloronicotinonitrile is an organic compound with the molecular formula C6H5ClN4 It is a derivative of nicotinonitrile, characterized by the presence of amino groups at the 4 and 6 positions, and a chlorine atom at the 2 position on the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Diamino-2-chloronicotinonitrile typically involves the chlorination of 4,6-diamino-2-hydroxypyrimidine using phosphorus oxychloride. The reaction is quenched with alcohols, and the product is isolated by neutralizing the hydrochloride with ammonia water . Another method involves the reaction of guanidine hydrochloride with ethyl cyanoacetate in the presence of sodium methoxide, followed by chlorination .
Industrial Production Methods
Industrial production methods for this compound are designed to maximize yield and minimize costs. These methods often involve optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high efficiency and reproducibility. The use of environmentally friendly solvents and reagents is also a consideration in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
4,6-Diamino-2-chloronicotinonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The nitrile group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Phosphorus Oxychloride: Used for chlorination reactions.
Ammonia Water: Used for neutralizing hydrochlorides.
Sodium Methoxide: Used in the synthesis of precursor compounds
Major Products
2-Chloronicotinic Acid: Formed by the hydrolysis of the nitrile group.
Various Substituted Derivatives: Formed by substitution reactions with different nucleophiles.
Applications De Recherche Scientifique
4,6-Diamino-2-chloronicotinonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antibacterial and antioxidant properties
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 4,6-Diamino-2-chloronicotinonitrile involves its interaction with specific molecular targets and pathways. For example, in biological systems, it can act as a chelating agent, forming complexes with metal ions. These complexes can exhibit catalytic activity in various chemical reactions, such as the oxidation of sulfides to sulfoxides . Additionally, its antibacterial activity is attributed to its ability to generate reactive oxygen species (ROS) when interacting with bacterial cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,6-Diamino-2-mercaptopyrimidine: Similar in structure but contains a thiol group instead of a nitrile group.
2-Chloronicotinic Acid: A hydrolysis product of 4,6-Diamino-2-chloronicotinonitrile.
1,6-Naphthyridines: Nitrogen-containing heterocycles with similar biological activities.
Uniqueness
This compound is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and biological activity
Propriétés
Formule moléculaire |
C6H5ClN4 |
|---|---|
Poids moléculaire |
168.58 g/mol |
Nom IUPAC |
4,6-diamino-2-chloropyridine-3-carbonitrile |
InChI |
InChI=1S/C6H5ClN4/c7-6-3(2-8)4(9)1-5(10)11-6/h1H,(H4,9,10,11) |
Clé InChI |
UGAMQEFGPSGPLU-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=C(N=C1N)Cl)C#N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


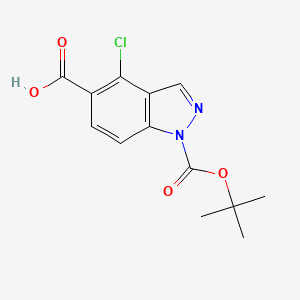
![Imidazo[1,2-D][1,2,4]triazine](/img/structure/B13114101.png)

![9,12-Octadecadienoicacid(9Z,12Z)-,(1R)-1-[[(1-oxohexadecyl)oxy]methyl]-2-(phosphonooxy)ethylester,sodiumsalt](/img/structure/B13114108.png)
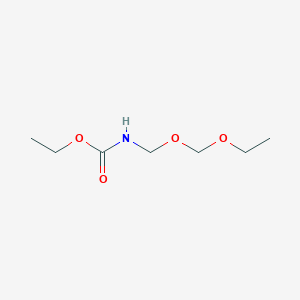
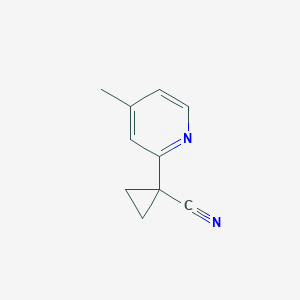

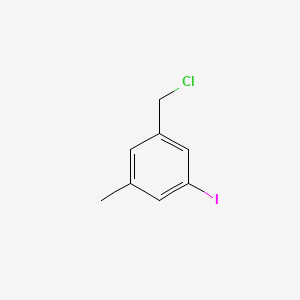
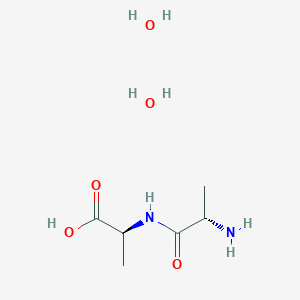
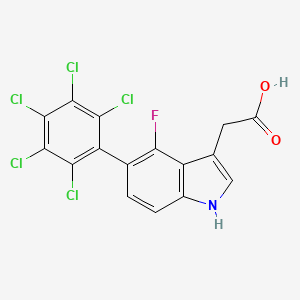
![7-amino-[1,2,4]triazolo[4,3-c]pyrimidin-5(1H)-one](/img/structure/B13114137.png)
![2H-Naphtho[1,2-d]triazole-5-sulfonicacid,2-[4-[2-(4-amino-2-sulfophenyl)ethenyl]-3-sulfophenyl]-](/img/structure/B13114138.png)
